(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide
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Description
(Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C21H29N3O4S2 and its molecular weight is 451.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-cyclohexyl-2-((2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetamide is the COX enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in maintaining the balance between health and injury .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of lipid compounds known as PGE2, which are produced by the COX enzymes .
Biochemical Pathways
The inhibition of the COX enzymes by this compound affects the biochemical pathways involved in inflammation . The decrease in PGE2 production leads to a reduction in the signals that recruit leukocytes (white blood cells) to the site of inflammation .
Result of Action
The molecular and cellular effects of the action of this compound include a reduction in inflammation . This is achieved through the inhibition of COX enzymes and the subsequent decrease in PGE2 production .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S2/c1-27-11-10-24-17-9-8-16(28-2)12-18(17)30-21(24)23-20(26)14-29-13-19(25)22-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJVIPIGIULACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CSCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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